Corynanthine

Alpha-adrenoceptor pharmacology Receptor selectivity profiling Functional antagonist assay

Procure Corynanthine (CAS 483-10-3), the preferential α1-adrenoceptor antagonist among yohimbine diastereomers. Its α2/α1 selectivity ratio of 0.03 enables unambiguous α1 blockade—directly opposing yohimbine (α2-selective, ratio 45). Identical molecular formula (C21H26N2O3), profoundly divergent pharmacology: Corynanthine acts as a vasodepressor, while yohimbine is a stimulant. Do not interchange stereoisomers in any alpha-adrenoceptor study. Validated for vascular smooth muscle contraction assays, cardiovascular regulation models, and intraocular pressure research (US Patent 4,490,379). Analytical standard (HPLC ≥90%) suitable as reference material for UHPLC-DAD/MS methods and yohimbe-containing product quality control.

Molecular Formula C21H26N2O3
Molecular Weight 354.4 g/mol
CAS No. 483-10-3
Cat. No. B1669447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorynanthine
CAS483-10-3
SynonymsAphrodine Hydrochloride
Aphrodyne
Corynanthine
Corynanthine Tartrate
Hydrochloride, Aphrodine
Hydrochloride, Yohimbine
Pluriviron
Rauhimbine
Rauwolscine
Tartrate, Corynanthine
Yocon
Yohimbin Spiegel
Yohimbine
Yohimbine Houdé
Yohimbine Hydrochloride
Yohimex
Molecular FormulaC21H26N2O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
InChIInChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19-/m0/s1
InChIKeyBLGXFZZNTVWLAY-DKJBZYCGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>53.2 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Corynanthine (CAS 483-10-3): Selective Alpha-1 Adrenoceptor Antagonist for Scientific Research and Procurement


Corynanthine (CAS 483-10-3), also known as rauhimbine, is a naturally occurring yohimban alkaloid diastereomer of yohimbine found in Rauwolfia, Pausinystalia, and Corynanthe species [1][2]. It is a monoterpenoid indole alkaloid (MIA) that functions as a preferential antagonist at alpha-1 adrenoceptors, in stark contrast to its stereoisomers yohimbine and rauwolscine which display alpha-2 adrenoceptor selectivity [3][4]. This distinct receptor binding profile defines its primary scientific utility as a pharmacological probe for differentiating alpha-adrenoceptor subtypes in research settings.

Why Corynanthine Cannot Be Substituted by Other Yohimbine Stereoisomers in Research Applications


Despite being diastereomers with identical molecular formulas (C21H26N2O3) and similar physicochemical properties, corynanthine, yohimbine, and rauwolscine exhibit profoundly divergent pharmacological profiles that preclude their interchangeability in scientific investigations [1]. While yohimbine and rauwolscine preferentially bind alpha-2 adrenoceptors (approximately 30-fold to 100-fold higher affinity), corynanthine displays opposite selectivity with approximately 10-fold to 28-fold higher affinity for alpha-1 adrenoceptors [2][3]. This functional inversion translates to diametrically opposed physiological outcomes: corynanthine acts as a vasodepressor while yohimbine functions as a stimulant [4]. Procurement of the correct stereoisomer is therefore essential for experimental validity in any study involving alpha-adrenoceptor pharmacology.

Quantitative Differentiation of Corynanthine (CAS 483-10-3) Against Closest Stereoisomeric Analogs


Alpha-1 vs Alpha-2 Adrenoceptor Selectivity: Functional Antagonist Potency Ratio

Corynanthine demonstrates a unique inverted selectivity profile compared to its diastereomers yohimbine and rauwolscine. In functional studies measuring antagonist potency at prejunctional α2-adrenoceptors (clonidine on rat vas deferens) and postjunctional α1-adrenoceptors (noradrenaline on anococcygeus muscle), corynanthine was the only compound with an α2/α1 selectivity ratio <1 [1]. Specifically, the selectivity value (α2/α1) for corynanthine was 0.03, meaning it is approximately 33-fold more selective for α1- than α2-adrenoceptors [1]. In contrast, yohimbine displayed a ratio of 45 (45-fold α2-selective) and rauwolscine a ratio of 3 (3-fold α2-selective) [1].

Alpha-adrenoceptor pharmacology Receptor selectivity profiling Functional antagonist assay

Receptor Binding Affinity: KD Ratio for Alpha-1 vs Alpha-2 Adrenoceptors

Direct radioligand displacement studies confirm corynanthine's unique α1-preferring binding profile. Displacement of [3H]prazosin (α1) from rat liver plasma membranes and [3H]yohimbine (α2) from human platelet membranes yielded dissociation constant (KD) ratios [1]. Corynanthine displayed a KD α1/KD α2 ratio of 0.036, indicating approximately 28-fold higher affinity for α1- over α2-adrenoceptors [1]. In contrast, rauwolscine (α-yohimbine) showed a KD α1/KD α2 ratio of 112, indicating 112-fold higher affinity for α2-adrenoceptors, while (+)-yohimbine and alloyohimbine exhibited ratios of 635 and 46.6 respectively [1].

Radioligand binding Receptor affinity Alpha-adrenoceptor subtypes

In Vivo Cardiovascular Potency: Intravenous Depressor Response Ranking

In urethane-anesthetized normotensive Sprague-Dawley rats, cumulative intravenous infusions (10-500 μg) of the yohimbine diastereoisomers produced distinct blood pressure responses [1]. Corynanthine was the most potent isomer in decreasing blood pressure and blunting the pressor response to intravenous adrenaline injections [1]. Depressor responses following intravenous bolus doses (40 μg) showed a potency ranking of corynanthine > yohimbine > rauwolscine > 3-epi-α-yohimbine [1]. However, following intraventricular administration, the ranking reversed (yohimbine ≥ rauwolscine > corynanthine), confirming that the peripheral cardiovascular effects of corynanthine are driven by its α1-adrenoceptor antagonist activity [1].

Cardiovascular pharmacology In vivo potency Blood pressure regulation

Ex Vivo Tissue Contractility: Antagonist Potency in Rat Aortic Strips

In rat aortic strip preparations, a tissue predominantly expressing α1-adrenoceptors, the antagonist potency of yohimbine stereoisomers was evaluated against multiple agonists [1]. Mean pA2 values were calculated for corynanthine, rauwolscine, and yohimbine using three different agonists ((-)-noradrenaline, (-)-phenylephrine, and guanfacine) [1]. The rank order of antagonist potency was consistently corynanthine > yohimbine > rauwolscine, with corynanthine demonstrating the highest pA2 values regardless of the agonist employed [1]. This ex vivo functional data directly corroborates the receptor binding and selectivity findings, confirming that corynanthine is the most effective antagonist at vascular α1-adrenoceptors among the stereoisomers [1].

Vascular smooth muscle Alpha-1 adrenoceptor pharmacology Tissue contractility assay

In Vivo Adrenoceptor Selectivity: Presynaptic vs Postsynaptic Blockade in Anesthetized Dogs

The selectivity of corynanthine for pre- and postsynaptic alpha-adrenoceptors was directly quantified in anesthetized dogs alongside yohimbine and rauwolscine [1]. Presynaptic α2-adrenoceptor blockade was measured by antagonism of clonidine's inhibitory effect on electrically stimulated tachycardia; postsynaptic α1-adrenoceptor blockade was assessed by inhibition of phenylephrine-induced diastolic pressor responses [1]. Yohimbine and rauwolscine were approximately 30 times more potent as α2- than α1-antagonists, whereas corynanthine exhibited the opposite selectivity, being 10-fold more potent at α1- than α2-adrenoceptors [1]. Notably, all three isomers were equipotent as antagonists of the phenylephrine pressor response, confirming that the observed selectivity differences stem from differential α2 affinity [1].

Autonomic pharmacology Presynaptic alpha-2 receptors Postsynaptic alpha-1 receptors

Ocular Hypotensive Efficacy: Intraocular Pressure Reduction in Primate Models

Corynanthine tartrate, a selective α1-adrenergic receptor antagonist, has been evaluated for its ocular hypotensive effects in both rabbits and monkeys [1]. Unilateral topical administration of 5% corynanthine significantly lowered mean intraocular pressure (IOP) in awake monkeys from 15.8 ± 0.5 mmHg to 12.7 ± 0.5 mmHg at two hours post-administration, with no substantial change observed in control eyes [1]. In rabbits, 5% corynanthine significantly reduced IOP for at least six hours [1]. The mechanism appears to involve increased uveoscleral outflow rather than altered aqueous humor production or conventional outflow facility [1]. This indication is further supported by patent literature specifically claiming corynanthine for intraocular pressure reduction and glaucoma treatment [2].

Ophthalmology Glaucoma research Intraocular pressure

Validated Research and Industrial Applications for Corynanthine (CAS 483-10-3)


Pharmacological Tool for Selective Alpha-1 Adrenoceptor Blockade In Vitro and Ex Vivo

Corynanthine serves as a validated α1-adrenoceptor antagonist in isolated tissue preparations such as rat aortic strips and anococcygeus muscle, where it demonstrates the highest antagonist potency among yohimbine stereoisomers [1]. Its α2/α1 selectivity ratio of 0.03 enables α1 blockade with minimal α2 interference, making it superior to yohimbine (ratio 45) or rauwolscine (ratio 3) for this purpose [2]. Researchers studying vascular smooth muscle contraction, postsynaptic adrenoceptor function, or α1-mediated signaling should procure corynanthine to ensure receptor-specific pharmacological interrogation.

In Vivo Cardiovascular Studies Requiring Peripheral α1-Mediated Vasodepression

In anesthetized normotensive rat models, corynanthine is the most potent yohimbine diastereoisomer for reducing blood pressure via peripheral α1-adrenoceptor antagonism [3]. Its 10-fold selectivity for α1- over α2-adrenoceptors in whole-animal studies, compared to the 30-fold α2-selectivity of yohimbine and rauwolscine, provides a clean pharmacological tool for dissecting α1-mediated cardiovascular regulation [4]. This differential profile is critical for studies where presynaptic α2-mediated norepinephrine release modulation would confound experimental interpretation.

Ocular Hypertension and Glaucoma Research in Non-Human Primates

Topical corynanthine tartrate (5%) has demonstrated significant intraocular pressure reduction (3.1 mmHg, ~20% decrease) in awake monkey models, with effects sustained for at least six hours in rabbits [5]. The proposed mechanism of increased uveoscleral outflow differentiates corynanthine from conventional glaucoma therapeutics [5]. US Patent 4,490,379 specifically claims corynanthine for glaucoma treatment via topical ocular administration, providing a validated precedent for ophthalmology-focused research programs [6].

Analytical Reference Standard for Yohimbine-Related Alkaloid Quantification

Corynanthine is commercially available as an analytical standard (HPLC purity ≥90%) for use as a reference material in chromatographic methods . Validated UHPLC-DAD/MS methods have been established for the simultaneous determination of yohimbine and related alkaloids including corynanthine in dietary supplements and botanical materials . As a diastereomer of yohimbine, corynanthine serves as an essential reference compound for ensuring accurate identification and quantification in quality control and forensic analysis of yohimbe-containing products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Corynanthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.